17-Hydroxy-6-dehydroprogesterone

Overview

Description

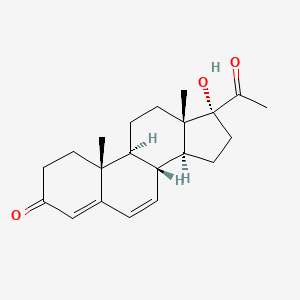

17-Hydroxy-6-dehydroprogesterone is a synthetic steroid with the molecular formula C21H28O3. It is known for its role as an intermediate in the synthesis of various corticosteroid pharmaceutical products. This compound is also referred to as this compound and has applications in both scientific research and industrial processes .

Mechanism of Action

Target of Action

17-Hydroxypregna-4,6-diene-3,20-dione, also known as 17-Hydroxy-6-dehydroprogesterone

Mode of Action

Steroids typically exert their effects by binding to specific steroid receptors, altering the transcription of target genes, and thereby influencing cellular function .

Biochemical Pathways

Steroids generally influence a wide range of physiological processes, including immune response, metabolism, inflammation, and others, through their interaction with steroid receptors .

Pharmacokinetics

As a steroid, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

As a steroid, it likely influences a variety of cellular functions by altering gene transcription .

Action Environment

The action, efficacy, and stability of 17-Hydroxypregna-4,6-diene-3,20-dione are likely to be influenced by various environmental factors, including the presence of other hormones, the specific cellular environment, and the overall physiological state of the organism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-Hydroxy-6-dehydroprogesterone typically involves the use of diosgenin or solasodine as starting materials. These compounds undergo a series of chemical reactions, including oxidation and reduction, to form the desired product. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the transformation .

Industrial Production Methods

In industrial settings, the production of this compound is carried out on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves multiple steps, including purification and crystallization, to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

17-Hydroxy-6-dehydroprogesterone undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of specific functional groups.

Substitution: Replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction can produce more reduced forms of the compound .

Scientific Research Applications

17-Hydroxy-6-dehydroprogesterone has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various steroids and other complex molecules.

Biology: Studied for its effects on biological systems and its role in hormone regulation.

Medicine: Utilized in the development of corticosteroid drugs for treating inflammatory and autoimmune conditions.

Industry: Employed in the production of pharmaceutical products and as a research tool in drug development

Comparison with Similar Compounds

Similar Compounds

Chlormadinone Acetate: A synthetic steroid with similar structural features, used as a contraceptive.

Dydrogesterone: Another synthetic progestogen with applications in hormone therapy.

Uniqueness

17-Hydroxy-6-dehydroprogesterone is unique due to its specific structure and functional groups, which confer distinct biological activities. Its ability to serve as an intermediate in the synthesis of various corticosteroids highlights its importance in pharmaceutical research and development .

Biological Activity

17-Hydroxy-6-dehydroprogesterone (17-OHP) is a steroid hormone with significant biological activity, particularly in the context of reproductive health and adrenal function. Its derivatives and analogs have been extensively studied for their pharmacological properties, including progestational and antiandrogenic activities. This article reviews the biological activity of 17-OHP, focusing on its synthesis, mechanisms of action, and clinical implications.

Chemical Structure and Synthesis

This compound is a derivative of progesterone characterized by a double bond between carbon atoms 6 and 7. This modification enhances its biological activity compared to natural progesterone. The synthesis of 17-OHP typically involves the conversion of pregnenolone through various enzymatic reactions, including hydroxylation at the 17-position.

The primary mechanism of action for 17-OHP involves its binding to progesterone receptors (PRs), which are nuclear hormone receptors that mediate the effects of progesterone in target tissues. Upon binding, 17-OHP influences gene expression related to reproductive processes, including:

- Regulation of Menstrual Cycle : It plays a crucial role in the menstrual cycle by preparing the endometrium for potential implantation of an embryo.

- Pregnancy Maintenance : It helps maintain pregnancy by inhibiting uterine contractions and modulating immune responses.

Additionally, 17-OHP exhibits antiandrogenic properties, making it useful in treating conditions like polycystic ovary syndrome (PCOS) and endometriosis.

Biological Activity Data

The biological activity of 17-OHP can be summarized in the following table:

| Activity | Description |

|---|---|

| Progestational Activity | Stimulates endometrial growth; essential for maintaining pregnancy. |

| Antiandrogenic Activity | Inhibits androgen receptor activity; useful in managing androgen excess disorders. |

| Effect on Adrenal Function | Elevated levels can indicate adrenal hyperplasia; used in diagnostic tests. |

| Pharmacokinetics | High bioavailability; primarily metabolized in the liver. |

Case Studies

- Adrenal Insufficiency : A study involving patients with congenital adrenal hyperplasia demonstrated that measuring serum levels of 17-OHP after a standard dose synacthen stimulation test can help identify heterozygous carriers of CYP21A2 mutations. Results indicated that symptomatic carriers had significantly higher stimulated levels compared to mutation-free controls, suggesting a potential diagnostic role for 17-OHP in adrenal disorders .

- Progestin Therapy : In gynecological oncology, 17-OHP and its derivatives have been evaluated for their efficacy in treating recurrent gynecologic malignancies. A clinical trial showed promising results in reducing tumor size in patients treated with progestins, highlighting the therapeutic potential of this compound .

- Endometriosis Management : Research has indicated that antiandrogenic properties of 17-OHP can alleviate symptoms associated with endometriosis by reducing estrogen levels and promoting progesterone-mediated effects on endometrial tissue .

Research Findings

Recent studies have focused on the pharmacological profiles and therapeutic applications of 17-OHP:

- Progestational Potency : A comparative analysis revealed that certain esters of 6-dehydroprogesterone exhibited enhanced progestational potency compared to traditional progestins .

- Safety Profile : Long-term studies indicate that while high doses may lead to side effects such as hyperglycemia and alterations in cortisol levels, typical clinical dosages remain safe .

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4-5,12,16-18,24H,6-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVNBBXAMBZTMQ-CEGNMAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947683 | |

| Record name | 17-Hydroxypregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Megestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.25e-02 g/L | |

| Record name | Megestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2477-60-3, 3562-63-8 | |

| Record name | 17-Hydroxy-6-dehydroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002477603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxypregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Megestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218.0 - 220.0 °C | |

| Record name | Megestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.